![molecular formula C15H12N2O3 B10903432 Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1011396-96-5](/img/structure/B10903432.png)
Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines an isoxazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling with Pyridine: The isoxazole ring is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: The final step involves esterification to introduce the methyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl, Br), nucleophiles (NH₃, RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
- 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxaldehyde
Uniqueness
Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This ester group can be hydrolyzed to form the corresponding acid, providing versatility in its applications.
Properties
CAS No. |
1011396-96-5 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-9-13-11(15(18)19-2)8-12(16-14(13)20-17-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
PTQYKWBDLQRPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


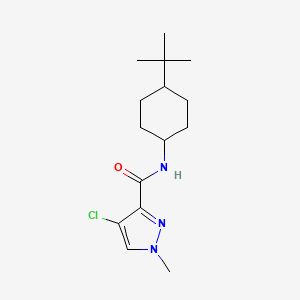
![4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B10903353.png)
![N-cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903363.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B10903364.png)
![Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10903370.png)
![1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10903375.png)
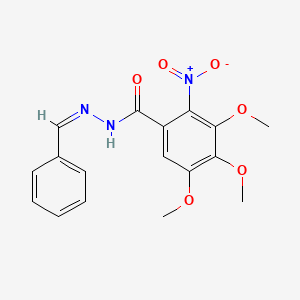
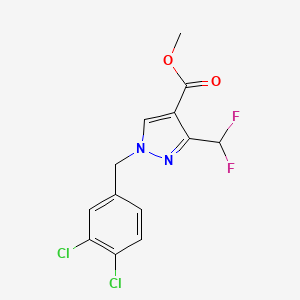
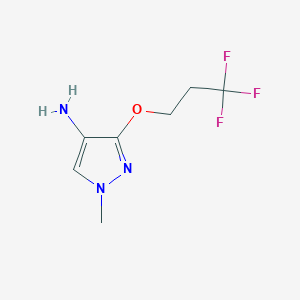
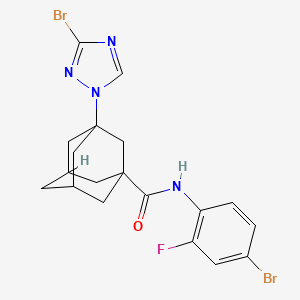
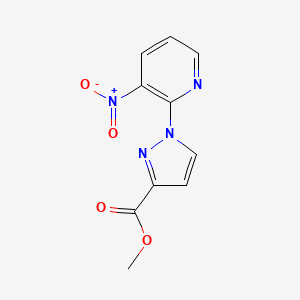
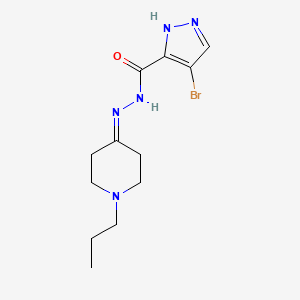
![methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903428.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B10903429.png)
